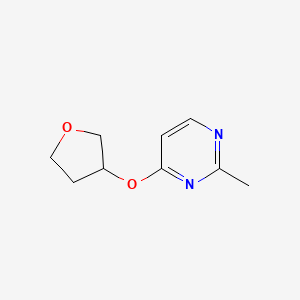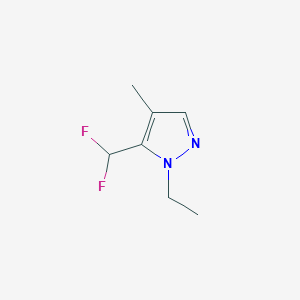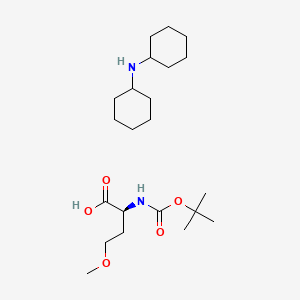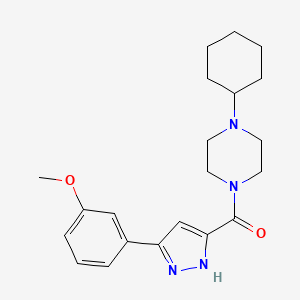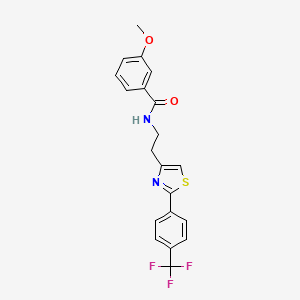![molecular formula C18H22N6O4S B2475017 5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-19-2](/img/structure/B2475017.png)
5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H22N6O4S and its molecular weight is 418.47. The purity is usually 95%.
BenchChem offers high-quality 5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
This compound has been explored for its potential in antimicrobial activities. Research indicates that derivatives of the 1,2,4-triazole class, to which this compound belongs, show effectiveness against various microorganisms. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and found some to possess good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, Demirbaş et al. (2010) reported that certain synthesized compounds from this class demonstrated good or moderate antimicrobial activities (Demirbaş et al., 2010).
Anti-Diabetic Drug Development
Compounds in the 1,2,4-triazole family have been evaluated for their potential as anti-diabetic medications. Bindu et al. (2019) synthesized triazolo-pyridazine-6-yl-substituted piperazines, evaluated for Dipeptidyl peptidase-4 (DPP-4) inhibition, a key mechanism in anti-diabetic drug action (Bindu et al., 2019).
Anti-Inflammatory and Analgesic Properties
Research has also shown the relevance of this compound class in developing anti-inflammatory and analgesic drugs. Tozkoparan et al. (2004) synthesized derivatives of thiazolo[3,2-b]-1, 2, 4-triazol-5-ols and screened them for anti-inflammatory and analgesic activities, noting dose-dependent efficacy in some derivatives (Tozkoparan et al., 2004).
Antiviral Activities
The compound's class also shows promise in antiviral applications. Reddy et al. (2013) synthesized new derivatives of piperazine, showing that some exhibited promising antiviral activities against Tobacco mosaic virus (TMV) (Reddy et al., 2013).
Serotonin Receptor Ligands
These compounds have been studied for their interaction with serotonin receptors, which is significant for developing treatments for mental health disorders. Salerno et al. (2004) synthesized a series of triazoles as ligands for the 5-HT1A serotonin receptor, indicating their potential application in neurological and psychiatric treatments (Salerno et al., 2004).
properties
IUPAC Name |
5-[[4-(2-hydroxyethyl)piperazin-1-yl]-(4-nitrophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O4S/c1-12-19-18-23(20-12)17(26)16(29-18)15(13-2-4-14(5-3-13)24(27)28)22-8-6-21(7-9-22)10-11-25/h2-5,15,25-26H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGVJRABHBKPDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)CCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

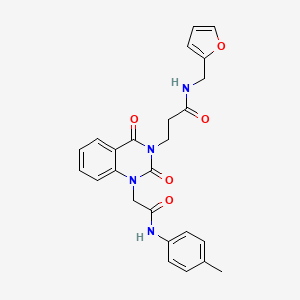

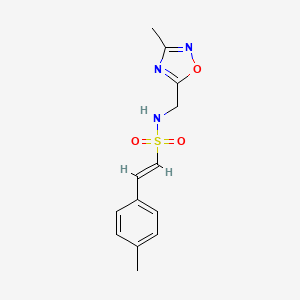

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2474939.png)
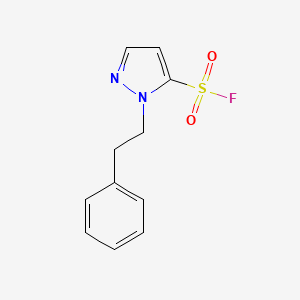


![tert-Butyl 4-(6-fluoro-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate](/img/structure/B2474945.png)
